2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole
Overview
Description
The compound “2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring with two non-adjacent nitrogen atoms . The presence of a fluorophenyl group suggests that it may have unique properties due to the electronegativity of fluorine .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds have been synthesized using various methods . For instance, a new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, has been synthesized following a 'green protocol’ .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . These studies often involve quantum chemical calculations, including a torsional potential energy surface, energies of the fully optimized geometries in the S0 state, and harmonic Raman spectra .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using various local as well as global molecular descriptors . These studies often involve the use of theoretical calculations to understand the equilibrium geometry of the molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, 2-(4-Fluorophenyl)benzoxazole has a molecular weight of 213.207 Da and is solid at 20 degrees Celsius .Scientific Research Applications
Antiarthritic and Analgesic Activity : A derivative, 4,5-bis(4-fluorophenyl)-2-[(1,1,2,2-tetrafluoroethyl)-sulfonyl]-1H-imidazole, exhibited significant antiarthritic and analgesic properties in rats, showing potential as an antiarthritic drug (Sharpe et al., 1985).
Protein Interaction Studies : The interaction of 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro [9,10-d] imidazole with bovine serum albumin was studied, revealing strong quenching of fluorescence, suggesting potential for biochemical applications (Jayabharathi et al., 2012).
Chemical Reactions and Derivatives : Various chemical reactions involving 2-(4′-fluorophenyl)imidazole were explored, leading to the synthesis of different derivatives with potential for further scientific exploration (Amato et al., 1979).
Antimicrobial Properties : Derivatives like 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole showed potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in developing new antimicrobial agents (Al‐Qawasmeh et al., 2010).
Pharmacokinetics and Topical Application : Studies on the pharmacokinetic profile of flutrimazole, a derivative, showed its potential as a topical antifungal agent with low percutaneous absorption and minimal systemic exposure (Duchêne et al., 1992).
Anticancer Properties : QSAR, molecular docking, and pharmacokinetic analyses of 2-(4-fluorophenyl) imidazol-5-ones indicated promising anti-breast cancer properties against the MCF-7 cell line, showcasing the potential of derivatives in cancer treatment (Lawal et al., 2020).
Mechanism of Action
While the specific mechanism of action for “2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole” is not available, similar compounds have been studied for their biological activities . For instance, 2-(4-fluorophenyl)imidazol-5-ones have been studied for their anti-breast cancer activity against the MCF-7 cell line .
Safety and Hazards
Future Directions
Future research could focus on exploring the potential applications of “2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole” in various fields. For instance, fluorination is considered a possible means for alteration of conformational landscapes in molecules . Therefore, studying the effects of fluorine substitution in this compound could provide valuable insights .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSAWRCQUITMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.